molecular formula C4H7N3O B2400727 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine CAS No. 856311-41-6

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine

Cat. No.: B2400727
CAS No.: 856311-41-6
M. Wt: 113.12
InChI Key: HUSLEZCKWCUICB-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. The oxadiazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with acyl chlorides in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature . Another approach involves the use of aldehydes or cyclic anhydrides of dicarboxylic acids under similar conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of aprotic bipolar solvents like DMSO and inorganic bases ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Functionalized oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A closely related compound with similar bioisosteric properties.

    1,3,4-Oxadiazole: Another isomer with distinct chemical and biological properties.

    1,2,5-Oxadiazole: Less common but still of interest in medicinal chemistry.

Uniqueness

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its bioisosteric properties make it a versatile compound in various fields of research .

Properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-2-1-4-6-3-8-7-4/h3H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLEZCKWCUICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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